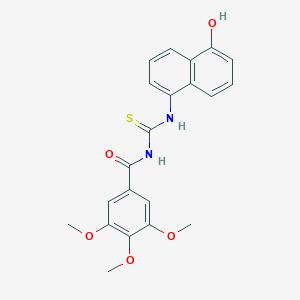
N-(5-hydroxy-1-naphthyl)-N'-(3,4,5-trimethoxybenzoyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-hydroxy-1-naphthyl)-N'-(3,4,5-trimethoxybenzoyl)thiourea, commonly known as HNT, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of thioureas, which have been extensively studied for their biological and pharmacological properties. HNT has been found to exhibit a wide range of activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
The exact mechanism of action of HNT is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. HNT has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. HNT has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense. In addition, HNT has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
HNT has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cells and tissues. HNT has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, HNT has been shown to induce apoptosis and inhibit the growth of cancer cells. HNT has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
HNT has several advantages for lab experiments. It is a synthetic compound, which allows for easy and reproducible synthesis. HNT has also been extensively studied for its biological and pharmacological properties, which makes it a well-characterized compound. However, there are also limitations to using HNT in lab experiments. HNT has low solubility in water, which can limit its use in certain assays. In addition, the mechanism of action of HNT is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of HNT. One area of interest is the development of HNT derivatives with improved solubility and potency. Another area of interest is the investigation of the mechanism of action of HNT and its derivatives. This could lead to the identification of new targets for drug development. In addition, the therapeutic potential of HNT in various diseases, such as cancer and neurodegenerative diseases, should be further explored. Finally, the safety and toxicity of HNT and its derivatives should be evaluated in preclinical and clinical studies.
Méthodes De Synthèse
HNT can be synthesized by the reaction of 5-hydroxy-1-naphthaldehyde with 3,4,5-trimethoxybenzoyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product by the addition of thiourea. The yield of this reaction is typically around 50%, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
HNT has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer effects in various in vitro and in vivo models. HNT has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in macrophages and microglial cells. HNT has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, HNT has been shown to induce apoptosis and inhibit the growth of cancer cells, including breast, lung, and colon cancer cells.
Propriétés
Formule moléculaire |
C21H20N2O5S |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H20N2O5S/c1-26-17-10-12(11-18(27-2)19(17)28-3)20(25)23-21(29)22-15-8-4-7-14-13(15)6-5-9-16(14)24/h4-11,24H,1-3H3,(H2,22,23,25,29) |
Clé InChI |
DMZQUFDIQRTUBX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=C3O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)
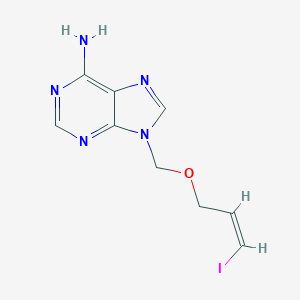
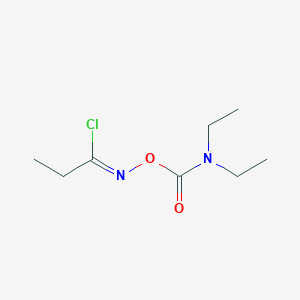
![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)
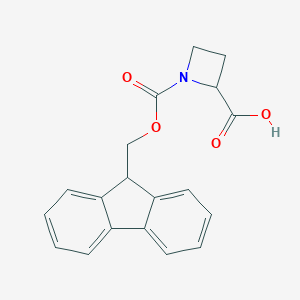
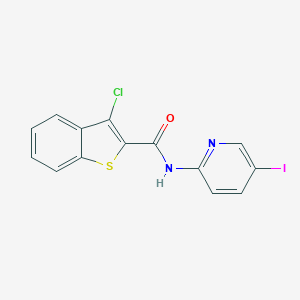
![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)
![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)
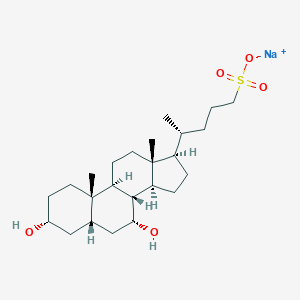
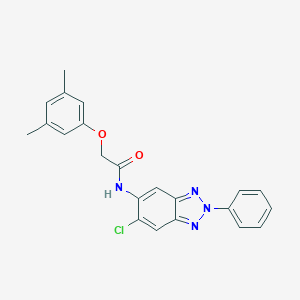
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)